molecular formula C18H19N5O5 B2940180 Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate CAS No. 1021029-82-2

Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate

Cat. No.: B2940180
CAS No.: 1021029-82-2
M. Wt: 385.38
InChI Key: IOWQLUCXIWBTDP-UHFFFAOYSA-N
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Description

Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate is a complex organic compound that features a purine-imidazole fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a purine derivative with an imidazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The final esterification step involves the reaction of the intermediate with methyl chloroacetate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recycling and purification steps are also integrated to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of key enzymes in metabolic pathways or modulation of receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)acetate
  • 5,5-dibromo-2,2-dimethyl-4,6-dioxo-1,3-dioxane
  • Fmoc-Lys(Ddiv)-OH

Uniqueness

Methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate is unique due to its fused purine-imidazole ring system, which imparts specific chemical and biological properties not found in other similar compounds. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 2-[4-(2,4-dimethyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5/c1-20-15-14(16(25)21(2)18(20)26)23-9-8-22(17(23)19-15)11-4-6-12(7-5-11)28-10-13(24)27-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWQLUCXIWBTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CCN(C3=N2)C4=CC=C(C=C4)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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